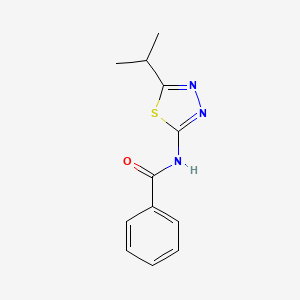
4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that has shown great potential in scientific research applications. It is a piperidine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid involves its ability to interact with specific cellular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and cyclin-dependent kinases, which play important roles in cellular processes such as gene expression and cell cycle progression.
Biochemical and Physiological Effects
4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to inhibit specific enzymes that play important roles in cellular processes. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving 4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid. These include further studies on its mechanism of action, potential applications in the treatment of cancer and inflammatory diseases, and the development of analogs with improved efficacy and reduced toxicity. Additionally, it may have potential applications in other areas of research, such as neuroscience and infectious diseases.
Métodos De Síntesis
The synthesis of 4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of piperidine with quinoline-5-carboxylic acid and 1H-pyrazole-1-carboxylic acid. The resulting compound is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-1-yl)-1-(quinolin-5-ylcarbonyl)piperidine-4-carboxylic acid has been studied for its potential applications in scientific research. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-pyrazol-1-yl-1-(quinoline-5-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(15-4-1-6-16-14(15)5-2-9-20-16)22-12-7-19(8-13-22,18(25)26)23-11-3-10-21-23/h1-6,9-11H,7-8,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSYEUKTCKEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)C3=C4C=CC=NC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

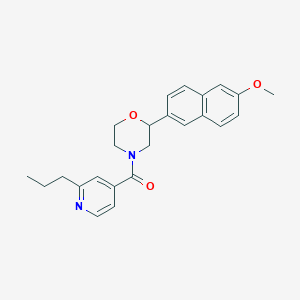

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
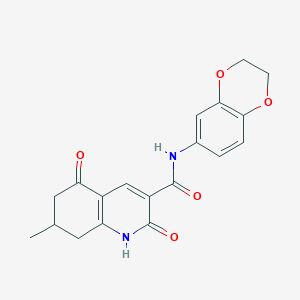
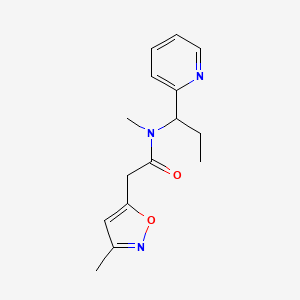
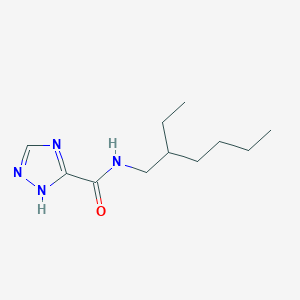
![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
